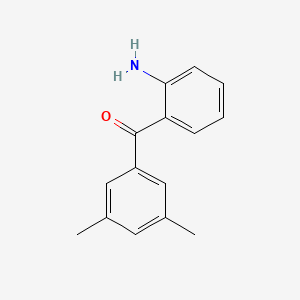

(2-Aminophenyl)(3,5-dimethylphenyl)methanone

Description

(2-Aminophenyl)(3,5-dimethylphenyl)methanone is a benzophenone derivative featuring a 2-aminophenyl group and a 3,5-dimethylphenyl group linked via a ketone bridge. The compound’s properties are influenced by the electronic effects of the amino group (electron-donating) and the steric/electronic contributions of the 3,5-dimethylphenyl moiety. Such compounds are often explored in medicinal chemistry and materials science due to their tunable reactivity and functional versatility .

Properties

IUPAC Name |

(2-aminophenyl)-(3,5-dimethylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-10-7-11(2)9-12(8-10)15(17)13-5-3-4-6-14(13)16/h3-9H,16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUFIDNDQXKGXPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)C2=CC=CC=C2N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminophenyl)(3,5-dimethylphenyl)methanone typically involves the reaction of 2-aminobenzophenone with 3,5-dimethylbenzoyl chloride under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(2-Aminophenyl)(3,5-dimethylphenyl)methanone undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides can introduce alkyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Quinones.

Reduction: Amines.

Substitution: Alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of (2-Aminophenyl)(3,5-dimethylphenyl)methanone exhibit significant anticancer properties. A study focused on the synthesis of related compounds demonstrated their ability to inhibit cancer cell proliferation in vitro. The compounds were evaluated for their cytotoxic effects against various cancer cell lines, showing promising results with IC50 values indicating effective concentrations for cell growth inhibition .

2. Neuroprotective Effects

The neuroprotective potential of this compound has been investigated in several studies. For example, it was found to modulate pathways associated with oxidative stress and mitochondrial dysfunction in neuronal cells. This suggests a possible role in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

3. Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Research indicated that it could inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate aryl amines with ketones under controlled conditions. Detailed characterization using techniques such as NMR spectroscopy and X-ray crystallography has confirmed the structural integrity and purity of synthesized compounds .

Materials Science Applications

1. Organic Electronics

Due to its electron-rich structure, this compound is being explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. Its ability to facilitate charge transport makes it a candidate for improving the efficiency of these devices .

2. Polymer Chemistry

In polymer science, this compound can act as a monomer or a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Research has shown that incorporating such ketones into polymer matrices can improve their stability and performance under various conditions .

Case Studies

Mechanism of Action

The mechanism of action of (2-Aminophenyl)(3,5-dimethylphenyl)methanone involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aromatic rings can participate in π-π stacking interactions . These interactions can affect the activity of enzymes and receptors, making the compound useful in biochemical studies.

Comparison with Similar Compounds

Structural and Electronic Differences

Key analogs and their substituent effects are summarized below:

Key Observations :

- Electron-Donating vs. Withdrawing Groups: The 2-amino group in the target compound likely increases electron density on the phenyl ring, contrasting with electron-withdrawing groups (e.g., Cl in ) that enhance lipophilicity and binding affinity in bioactive compounds .

- Steric Effects : The 3,5-dimethyl groups impose steric hindrance, which can reduce reactivity at the para position but improve thermal stability in polymers .

Physicochemical Properties

- Lipophilicity: Compounds with halogen substituents (e.g., 4-Cl in ) exhibit higher logP values compared to amino/methyl analogs, impacting bioavailability and membrane permeability.

- Thermal Stability : The 3,5-dimethylphenyl group enhances thermal stability in polymers, as seen in PAES-based membranes stable up to 80°C .

Biological Activity

(2-Aminophenyl)(3,5-dimethylphenyl)methanone, also known as 2'-amino-3,5-dimethylbenzophenone, is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a central carbonyl group (C=O) flanked by two aromatic rings:

- Amino Group : Located at the ortho position (2nd position) of one ring.

- Methyl Groups : Present at the meta positions (3rd and 5th positions) of the other ring.

This structural configuration suggests that the compound may engage in various interactions due to the presence of both electron-donating (amine) and electron-withdrawing (methyl) groups, which can influence its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains. For example, a study demonstrated that derivatives of this compound inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .

Anticancer Potential

The compound has also been investigated for its anticancer properties. In chick chorioallantoic membrane assays, it demonstrated significant inhibition of angiogenesis and tumor growth. These findings suggest that this compound may interfere with cancer cell proliferation through multiple pathways .

The mechanism by which this compound exerts its biological effects is believed to involve:

- Enzyme Inhibition : The amine group can form hydrogen bonds with target enzymes or receptors, potentially inhibiting their activity.

- Reactive Oxygen Species (ROS) Modulation : The compound may influence oxidative stress pathways, contributing to its antimicrobial and anticancer effects .

Case Studies and Research Findings

- Antimicrobial Evaluation :

- Cancer Research :

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| 2-Amino-5-chlorophenol | Antimicrobial | Enzyme inhibition |

| 2-Amino-5-chlorobenzophenone | Anticancer | Angiogenesis inhibition |

| 2-Methoxyphenyl isocyanate | Moderate antimicrobial | Reactive oxygen species modulation |

The table above highlights how this compound compares with similar compounds in terms of biological activities and mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.